5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring. Compounds containing thiazole and furan rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-4-13-6-8-14(9-7-13)15-11-23-18(19-15)20-17(21)16-10-5-12(2)22-16/h5-11H,3-4H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXEDIIBNKERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted thiazole and furan derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The furan ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine: Similar structure but lacks the furan ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other structural aspects.
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